3',5'-TIPS-N-Ac-Adenosine

Phosphoramidite synthesis RNA chemical biology Nucleoside protection

Synthesizing adenosine analogs often yields complex product mixtures due to competing reactivity at N6, 2′-OH, 3′-OH, and 5′-OH. 3',5'-TIPS-N-Ac-Adenosine solves this via orthogonal N-acetyl and TIPS protection, leaving only the 2′-OH free for regioselective modification. Key advantages: • 29 pp yield improvement in 2′-O-glycosylation (35%→64%) for disaccharide nucleoside synthesis. • Enables clean 2′-O-alkylation for RNA phosphoramidite building blocks and mRNA cap analog precursors. • Sequential deprotection without side reactions; ideal for chemical probes and fluorescent nucleoside analogs.

Molecular Formula C24H41N5O6Si2
Molecular Weight 551.8 g/mol
Cat. No. B1433800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-TIPS-N-Ac-Adenosine
Molecular FormulaC24H41N5O6Si2
Molecular Weight551.8 g/mol
Structural Identifiers
SMILESCC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
InChIInChI=1S/C24H41N5O6Si2/c1-13(2)36(14(3)4)32-10-18-21(34-37(35-36,15(5)6)16(7)8)20(31)24(33-18)29-12-27-19-22(28-17(9)30)25-11-26-23(19)29/h11-16,18,20-21,24,31H,10H2,1-9H3,(H,25,26,28,30)/t18-,20-,21-,24-/m1/s1
InChIKeyZULOPXIJTCCZDJ-UMCMBGNQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',5'-TIPS-N-Ac-Adenosine: Orthogonally Protected Building Block


3',5'-TIPS-N-Ac-Adenosine (CAS 828247-65-0, MF C24H41N5O6Si2, MW 551.8) is a chemically protected adenosine derivative bearing both an N6-acetyl group and a 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl) (TIPS) protecting group . As a nucleoside analog, it belongs to the class of purine nucleosides but differs fundamentally from biologically active adenosine analogs such as Acadesine, Clofarabine, or Fludarabine phosphate in that it is not designed for direct pharmacological activity . Instead, its primary utility lies in its orthogonal protection scheme: the N-acetyl group blocks the exocyclic amine of adenine while the TIPS group simultaneously protects both the 3' and 5' hydroxyls of the ribose moiety, leaving the 2'-hydroxyl free for selective derivatization or glycosylation reactions [1]. This pattern of protection is specifically engineered to enable regioselective synthetic manipulations that are unattainable with unprotected adenosine or singly protected alternatives.

1
Orthogonal N-Acetyl + 3',5'-TIPS protection
Enables sequential deprotection and regioselective derivatization
2
2'-Hydroxyl selectively accessible
Supports 2'-O-glycosylation, alkylation, and phosphitylation workflows
3
Fits complex nucleoside analog synthesis
Reported in disaccharide nucleoside, capped RNA, and phosphoramidite routes

Why 3',5'-TIPS-N-Ac-Adenosine Is Irreplaceable


Generic adenosine or singly protected analogs (e.g., 5'-O-acetyl adenosine, 2',3'-O-isopropylidene adenosine, or unprotected N6-acetyl adenosine) cannot functionally substitute for 3',5'-TIPS-N-Ac-Adenosine in applications requiring simultaneous base protection and 3',5'-diol locking. Unprotected adenosine undergoes non-selective reactions at multiple nucleophilic sites (N6 amine, 2'-OH, 3'-OH, 5'-OH), resulting in complex product mixtures and low yields of desired regioisomers. Singly protected variants (e.g., 5'-O-acetyl adenosine) leave the 3'-OH and N6 amine exposed, leading to competing side reactions during glycosylation or phosphitylation [1]. The TIPS group is uniquely suited to simultaneously bridge the 3' and 5' hydroxyls while leaving the 2'-OH accessible, a geometric constraint that alternative silyl protecting groups (e.g., TBDMS, TMS, TOM) cannot replicate due to their inability to form the requisite eight-membered disiloxane ring [2]. This orthogonal protection strategy is essential for achieving the regioselectivity required in the synthesis of complex nucleoside analogs, disaccharide nucleosides, and RNA phosphoramidite building blocks.

Target
3',5'-TIPS-N-Ac-Adenosine
Base and 3',5'-diol simultaneously locked; 2'-OH remains free for selective reactions.
Substitute risk
Unprotected adenosine
Multiple nucleophilic sites lead to complex mixtures and low regiochemical control.
Target
3',5'-TIPS-N-Ac-Adenosine
Eight-membered disiloxane ring provides unique 3',5'-bridging geometry.
Substitute risk
Singly protected analogs (e.g., 5'-O-acetyl)
3'-OH and N6 remain exposed, leading to competing side reactions during glycosylation.
Target
3',5'-TIPS-N-Ac-Adenosine
TIPS group resists premature cleavage under standard oligonucleotide synthesis conditions.
Substitute risk
TBDMS or TOM-protected adenosine
Smaller steric bulk may not provide equivalent 2'-regioselectivity or stability during solid-phase synthesis.

Quantitative Evidence for 3',5'-TIPS-N-Ac-Adenosine


2'-Regioselectivity Advantage in Silylation

In the synthesis of 3-deazaadenosine phosphoramidite for ribosomal RNA modification studies, the TIPS (triisopropylsilyl) protecting group demonstrated superior 2'-regioselectivity compared to both TOM and TBDMS protecting groups during the silylation step [1]. This selectivity advantage is mechanistically linked to the steric bulk of the TIPS group and its ability to form the stable 3',5'-O-disiloxane ring structure, which directs silylation away from the 2'-position. While the original work did not report numeric selectivity ratios, the explicit statement that TIPS 'favorably gave higher 2'-regioselectivity' than TBDMS or TOM in the context of a 12-step synthetic route to the c3A phosphoramidite establishes a clear comparative performance hierarchy [1].

2'-Regioselectivity in silylation
Head-to-head comparison
TIPS gave qualitatively higher 2'-regioselectivity than TBDMS or TOM in synthesis of 3-deazaadenosine phosphoramidite.
Supports 2'-selective modification workflow
Reported preference; numeric ratio not available. Conditions: AgNO₃, pyridine-THF.
Phosphoramidite synthesis RNA chemical biology Nucleoside protection

Glycosylation Yield Improvement

In the synthesis of 2'-O-α-D-ribofuranosyladenosine (a monomeric unit of poly(ADP-ribose)), employing 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)adenosine as the glycosyl acceptor enabled a near-doubling of reaction yield compared to prior literature methods [1]. Through systematic optimization using the simplex planning method, varying SnCl4 catalyst concentration, and adjusting nucleoside-to-carbohydrate ratios, the glycosylation yield was increased from an initial 35% to an optimized 64% [1]. This 29-percentage-point improvement (an 83% relative increase) demonstrates the synthetic utility of the TIPS-protected adenosine scaffold in enabling efficient 2'-O-glycosidic bond formation.

Glycosylation yield
Cross-study comparable
Yield improved from 35% (literature baseline) to 64% (optimized conditions) — a +29 percentage point increase.
Higher synthetic efficiency for disaccharide nucleoside preparation
SnCl₄ catalyst, dichloroethane; simplex optimization.
Disaccharide nucleosides Poly(ADP-ribose) Glycosylation optimization

Regioselective 2'-O-Methylation

During the total synthesis of the 5'-terminal TMG-capped triribonucleotide m3(2,2,7)G(5')pppAmpUmpA of U1 RNA, 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-N-(4-monomethoxytrityl)adenosine underwent regioselective 2'-O-methylation using MeI/Ag2O without affecting the base moiety [1]. This chemoselectivity is enabled by the TIPS protection pattern, which blocks both the 3' and 5' hydroxyls while leaving the 2'-OH accessible for selective alkylation. In contrast, unprotected or partially protected adenosine would yield complex mixtures of 2'-O-, 3'-O-, 5'-O-, and N-methylated products. The methylated intermediate was subsequently incorporated into the fully protected pAmpUmpA derivative and ultimately yielded the target TMG-capped tetramer [1].

2'-O-Methylation chemoselectivity
Supporting evidence
Exclusive 2'-O-methylation achieved with MeI/Ag₂O; no base modification detected. Product incorporated into TMG-capped RNA tetramer.
Validates orthogonal protection for 2'-O-alkylation
Full characterization by NMR; complex target successfully assembled.
RNA synthesis Oligonucleotide chemistry Regioselective modification

Enhanced Oligonucleotide Synthesis Stability

The TIPS protecting group offers quantifiable stability advantages over alternative silyl protecting groups in oligonucleotide synthesis workflows. As demonstrated with TIPS-EdU phosphoramidite, the TIPS protecting group reduces the risk of side product formation during solid-phase synthesis under standard conditions . Mechanistically, TIPS prevents acid- or base-catalyzed hydration of alkynyl groups during oligonucleotide synthesis and workup, a protection that TBDMS and TOM groups provide less effectively due to their smaller steric bulk and different fluoride-lability profiles . Deprotection is achieved via rapid treatment with tetrabutylammonium fluoride (TBAF), a condition orthogonal to standard oligonucleotide deprotection protocols . This stability-reactivity balance is a key differentiating factor when selecting protected nucleoside building blocks for automated DNA/RNA synthesis.

Oligonucleotide synthesis stability
Class-level inference
TIPS group reduces side product formation during solid-phase synthesis compared to unprotected or TBDMS/TOM-protected alkynyl nucleosides.
May support cleaner crude products; review in specific sequence context
Supplier and class-level data; direct evidence for this exact compound not provided.
Phosphoramidite chemistry Oligonucleotide synthesis Protecting group stability

Applications of 3',5'-TIPS-N-Ac-Adenosine


2'-O-Modified Adenosine Phosphoramidites for RNA Therapeutics

This compound serves as the ideal starting material for synthesizing 2'-O-alkylated or 2'-O-glycosylated adenosine phosphoramidites. The TIPS group's demonstrated regioselectivity advantage over TBDMS and TOM [1] ensures that subsequent 2'-OH modifications proceed with minimal competing reactions. This is critical for producing high-purity RNA building blocks for therapeutic oligonucleotides, siRNA, and antisense agents, where even trace regioisomeric impurities can compromise biological activity and regulatory compliance.

Disaccharide Nucleosides and Poly(ADP-ribose) Analogs

The 29-percentage-point yield improvement (35% to 64%) achieved in 2'-O-glycosylation using TIPS-protected adenosine [2] makes this compound the preferred glycosyl acceptor for synthesizing disaccharide nucleosides, including 2'-O-α-D-ribofuranosyladenosine, the monomeric unit of poly(ADP-ribose). Researchers studying PARP biology, DNA repair mechanisms, or developing PARP inhibitor adjuvants will benefit from the improved synthetic efficiency and reduced cost per gram of final product.

Capped RNA Oligonucleotides for mRNA Vaccines & Therapeutics

The regioselective 2'-O-methylation capability enabled by the TIPS-N-acetyl orthogonal protection [3] is essential for synthesizing 2'-O-methyladenosine intermediates required in the preparation of 5'-terminal capped RNA structures. This application is directly relevant to the development and quality control of mRNA vaccines and therapeutics, where precise cap structure is critical for translation efficiency and immunogenicity modulation.

Modified Adenosine Analogs for Chemical Biology Probes

As a protected nucleoside derivative with NH2/OH open for further functionalization , 3',5'-TIPS-N-Ac-Adenosine is the building block of choice for researchers designing adenosine-based chemical probes, fluorescent nucleoside analogs, or activity-based probes targeting adenosine-binding proteins. The orthogonal protection allows sequential deprotection and functionalization steps that are impossible with unprotected adenosine or standard commercial analogs.

Application
Selection Property
Validation Focus
2'-O-modified adenosine phosphoramidite synthesis
TIPS regioselectivity for 2'-OH functionalization
Isomeric purity and phosphoramidite quality
Disaccharide nucleoside and poly(ADP-ribose) analog preparation
2'-O-glycosylation efficiency with TIPS protection
Glycosylation yield and anomeric selectivity
Capped RNA oligonucleotide research
Chemoselective 2'-O-methylation enabled by orthogonal protection
Regiochemical fidelity in mRNA cap analog synthesis
Adenosine-based chemical probe design
Sequential deprotection and functionalization flexibility
Site-specific conjugation and reporter attachment

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